molecular formula C10H10N2O3 B1417571 Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 27124-44-3

Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1417571
CAS RN: 27124-44-3
M. Wt: 206.2 g/mol
InChI Key: PPTIMFGQTXQBRZ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring .


Synthesis Analysis

The compound is obtained by a three-step reaction . It serves as an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .


Molecular Structure Analysis

The molecular structure of the compound has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal x-ray diffraction .


Chemical Reactions Analysis

As an intermediate, this compound plays a crucial role in the synthesis of imidazo[1,2-a]pyridine compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 206.06914219 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Optoelectronic Materials Quinazolines, part of the same family as Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, are primarily known for their broad spectrum of biological activities. Recent research extends to their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating compounds like Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials, potentially offering advancements in organic light-emitting diodes and other optical applications (Lipunova, Nosova, Charushin & Chupakhin, 2018).

Biochemical Interactions The interaction of metals with the electronic systems of biologically important ligands, such as carboxylic acids and pyridine carboxylic acids, offers insights into the reactivity and stability of complex compounds, including those similar to Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate. Understanding these interactions is crucial for comprehending the nature of compounds' interactions with biological targets, potentially paving the way for novel applications in medicinal chemistry and biochemistry (Lewandowski, Kalinowska & Lewandowska, 2005).

Potential in Drug Development Heterocyclic N-oxide molecules, which Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate may resemble, have shown immense functionalities in organic synthesis, catalysis, and medicinal applications. These compounds are involved in forming metal complexes, designing catalysts, and in drug development, displaying activities such as anticancer, antibacterial, and anti-inflammatory. Their versatile nature underscores their potential in cutting-edge research and drug development (Li et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-9(13)11-7-5-3-4-6-12(7)8/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTIMFGQTXQBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

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